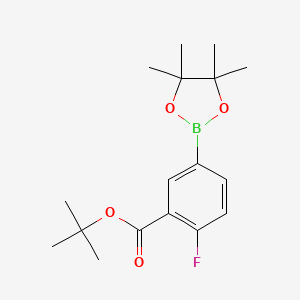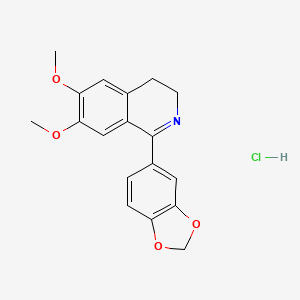
1-(1,3-Dioxaindan-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Dioxaindan-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dioxaindan-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the dioxaindan ring followed by the introduction of the dihydroisoquinoline moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(1,3-Dioxaindan-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce reduced isoquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
科学研究应用
1-(1,3-Dioxaindan-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Research into the biological activity of this compound includes its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound for drug development.
Industry: The compound’s unique properties make it a candidate for various industrial applications, such as in the development of new materials or chemical processes.
作用机制
The mechanism of action of 1-(1,3-Dioxaindan-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
相似化合物的比较
Similar Compounds
3-(1,3-Dioxaindan-5-yl)propan-1-ol: This compound shares the dioxaindan ring but differs in the attached functional groups.
5-(1,3-Dioxaindan-5-yl)pentanoic acid: Another compound with the dioxaindan ring, but with a different side chain.
Uniqueness
1-(1,3-Dioxaindan-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride is unique due to its combination of the dioxaindan ring and the dihydroisoquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C18H18ClNO4 |
|---|---|
分子量 |
347.8 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C18H17NO4.ClH/c1-20-15-7-11-5-6-19-18(13(11)9-16(15)21-2)12-3-4-14-17(8-12)23-10-22-14;/h3-4,7-9H,5-6,10H2,1-2H3;1H |
InChI 键 |
PUDKBIHOOPWYIQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)CCN=C2C3=CC4=C(C=C3)OCO4)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459238.png)
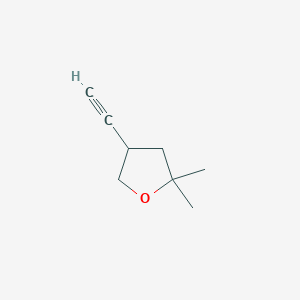
![9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate](/img/structure/B13459250.png)
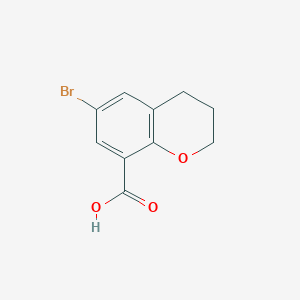
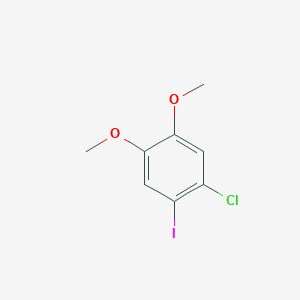
![Methyl imidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459276.png)


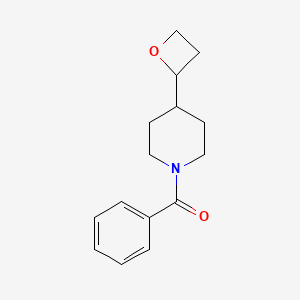
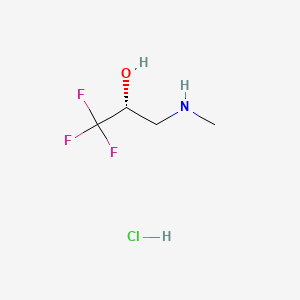
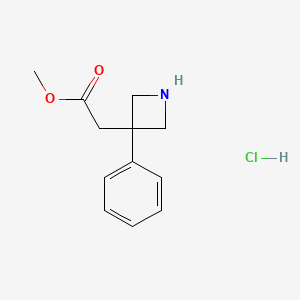

![Tert-butyl 1-(hydroxymethyl)-5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459328.png)
